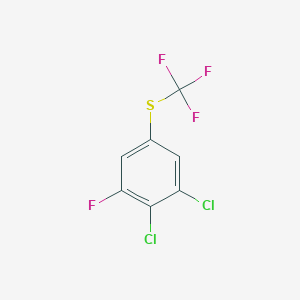
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene
Descripción general
Descripción
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C7H2Cl2F4S and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H2Cl2F4S
- Molecular Weight : 265.05 g/mol
- CAS Number : 1803789-22-1
The biological activity of this compound can be attributed to its trifluoromethylthio group, which enhances its reactivity and interaction with biological targets. This compound is known to participate in nucleophilic aromatic substitution reactions, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophiles in biological systems.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have demonstrated that similar trifluoromethyl-substituted compounds show activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within the low micromolar range, indicating potent antimicrobial effects.
Anticancer Activity
This compound has been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation .
Table 1: Summary of Anticancer Activity
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several trifluoromethyl-containing compounds, including derivatives similar to this compound. The results showed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 4.88 µg/mL .
Case Study 2: Anticancer Properties
In research focusing on breast cancer treatment, derivatives of this compound were tested in combination with traditional chemotherapeutics like doxorubicin. The study found that the combination therapy significantly enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy with doxorubicin alone .
Propiedades
IUPAC Name |
1,2-dichloro-3-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOKSIMHBDGGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















